Cilazaprilat

Overview

Description

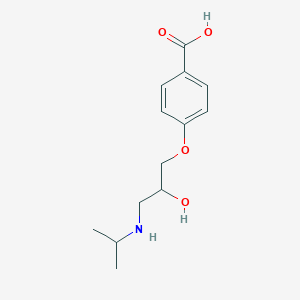

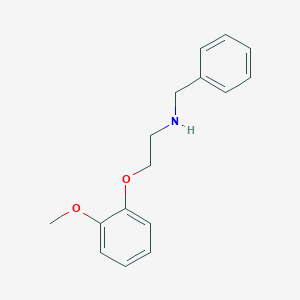

Cilazaprilat is the active metabolite of Cilazapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used for the treatment of hypertension and congestive heart failure . It is a small molecule with a molecular formula of C20 H27 N3 O5 .

Synthesis Analysis

Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, this compound . The transformation of Cilazapril to this compound occurs through a deesterification reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .Chemical Reactions Analysis

Cilazapril degrades in the course of a deesterification reaction forming this compound . The kinetic model of Cilazapril degradation in the solid state depends on the presence of moisture in the surrounding environment .Physical And Chemical Properties Analysis

This compound is a small molecule with a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .Scientific Research Applications

1. Impact on Endothelium-Dependent Responses

Cilazaprilat has been shown to influence endothelium-dependent relaxations and contractions in canine arteries. It potentiates endothelium-dependent relaxations to bradykinin and augments the release of nonprostanoid endothelium-derived relaxing factors. This suggests that this compound could have antihypertensive and cardioprotective effects through increased production of endothelium-derived relaxing factors (Mombouli, Nephtali, & Vanhoutte, 1991).

2. Pharmacokinetic Properties

This compound, the active form of cilazapril, exhibits pharmacokinetic properties conducive to once-daily administration due to its long terminal phase elimination half-life. This makes it potentially suitable for treating conditions like hypertension and congestive heart failure (Deget & Brogden, 1991).

3. Protective Effects Against Free Radical Injury

In myocardial ischemia-reperfusion models, this compound has demonstrated protective effects by mitigating parameters of lipid peroxidation and protein oxidation. This indicates its potential utility in conditions involving free radical injury in the cardiovascular system (Haklar et al., 1995).

4. Dose-Response Relationship and Enzyme Inhibition

Studies have explored the relationship between the dosage of this compound and its ability to inhibit the angiotensin-converting enzyme (ACE), providing valuable insights for its therapeutic application in hypertension (Francis et al., 1987).

5. Effects on Sodium-Potassium Transport in Erythrocytes

This compound has shown effects on sodium-potassium transport systems in human red blood cells, indicating its potential impact on cellular ion transport processes (Lijnen, 1990).

6. Clinical Pharmacology

In clinical pharmacology studies, this compound (derived from cilazapril) is characterized as a potent and reversible ACE inhibitor. Its properties include a long terminal half-life and minimal effects on cardiovascular reflexes, which could be advantageous in treating hypertension (Kleinbloesem et al., 1989).

Mechanism of Action

Target of Action

Cilazaprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Pharmacokinetics

It is known that cilazapril, the prodrug of this compound, is rapidly absorbed and hydrolyzed to this compound after absorption . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By inhibiting the production of angiotensin II, it decreases sodium and water reabsorption and vasoconstriction . This leads to a decrease in vascular resistance and, therefore, blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of Cilazapril, the prodrug of this compound, were found to be essentially the same in healthy, normotensive Chinese and Caucasians . The changes in plasma renin activity (pra) and aldosterone suggest an ethnic difference in the responses of the renin-angiotensin-aldosterone system . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

properties

IUPAC Name |

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAUYSRYXACKSC-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238043 | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90139-06-3 | |

| Record name | Cilazaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILAZAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Cilazaprilat?

A1: this compound is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, , ] It competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to angiotensin II. [, ]

Q2: What are the downstream consequences of ACE inhibition by this compound?

A2: By preventing the formation of angiotensin II, this compound induces vasodilation, lowers blood pressure, and reduces aldosterone secretion. [, , ] This leads to a decrease in sodium and water retention, contributing to its therapeutic effects in hypertension and heart failure. [, , ]

Q3: How does this compound interact with the kallikrein-kinin system?

A3: this compound, through its ACE inhibitory activity, prevents the degradation of bradykinin. [, , , , ] This leads to an accumulation of bradykinin, which contributes to vasodilation via nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) release. [, , , , , ]

Q4: What is the significance of the augmented bradykinin levels in this compound's action?

A4: Increased bradykinin levels, due to this compound’s ACE inhibition, contribute to several beneficial effects, including:

- Enhanced Coronary Blood Flow: Bradykinin, stimulated by this compound, increases coronary blood flow and improves myocardial function in ischemic conditions. [, ]

- Cardioprotection: this compound, through bradykinin and NO, protects cardiac myocytes from hypoxia/reoxygenation injury. [, ]

- Renal Vasodilation: Bradykinin plays a role in this compound-induced renal vasodilation, contributing to its beneficial effects on renal function. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H29N3O5, and its molecular weight is 403.47 g/mol.

Q6: Are there any notable spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, this compound's structure has been confirmed through techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS). [, ]

Q7: Describe the absorption and metabolism of Cilazapril, the prodrug of this compound.

A7: Cilazapril is rapidly absorbed after oral administration and is rapidly metabolized in the liver to its active metabolite, this compound. [, , , , ]

Q8: How is this compound eliminated from the body?

A8: this compound is primarily eliminated through renal excretion, with a small portion excreted in bile. [, , ]

Q9: How does renal function affect this compound's pharmacokinetics?

A9: this compound clearance is dependent on renal function. [, , ] Dosage adjustments are often necessary in patients with renal impairment to avoid drug accumulation. [, ]

Q10: Does this compound exhibit dose proportionality in its pharmacokinetics?

A10: While this compound shows dose proportionality at lower doses, its pharmacokinetics become nonlinear at higher doses, potentially due to saturable binding to ACE. [, ]

Q11: How effective is this compound in reducing blood pressure in hypertensive models?

A11: this compound effectively reduces blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs). [, , ]

Q12: Does this compound directly affect vascular smooth muscle cells (VSMCs)?

A12: this compound demonstrates both endothelium-dependent and -independent effects on VSMC proliferation. [, ] While it can indirectly modulate VSMC growth via its effects on the endothelium and angiotensin II, it may also possess direct inhibitory effects. [, ]

Q13: How does this compound affect cerebral circulation in hypertension?

A13: Research suggests that this compound can improve endothelium-dependent dilation in cerebral arterioles of hypertensive rats, potentially by enhancing the response to vasodilators like bradykinin. []

Q14: Are there any strategies to enhance this compound's delivery to specific targets?

A14: While the provided research doesn't focus on targeted drug delivery for this compound, future research could explore nanocarriers or prodrug strategies to enhance its delivery to specific tissues, potentially reducing off-target effects.

Q15: What analytical methods are commonly employed to measure this compound levels?

A15: Radioenzymatic assays and HPLC coupled with UV detection or MS are frequently used for quantifying this compound in biological samples. [, , , , ] These techniques offer sensitivity and selectivity for accurate drug monitoring.

Q16: How is the quality of this compound formulations ensured?

A16: Quality control measures for this compound formulations involve rigorous analytical method validation, ensuring accuracy, precision, and specificity. [, , ] These measures are crucial for maintaining drug safety and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)